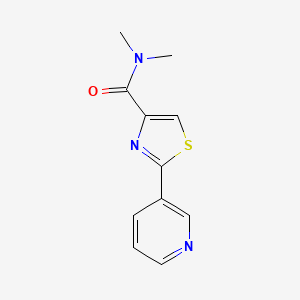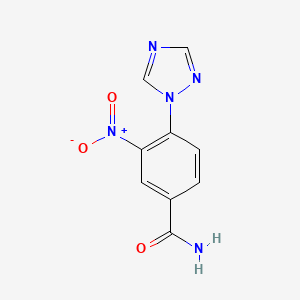
N'-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide
Übersicht
Beschreibung
N-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide, commonly known as TFP or TFPB, is a chemical compound that has been extensively studied for its biological and chemical properties. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in signal transduction and cell proliferation. TFP has been widely used in scientific research to investigate the role of PKC in various biological processes, including cancer, inflammation, and cardiovascular diseases.
Wirkmechanismus
TFP exerts its biological effects by selectively inhibiting the activity of N'-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide. This compound is a family of serine/threonine kinases that play a crucial role in signal transduction and cell proliferation. TFP binds to the catalytic domain of this compound and prevents its activation by blocking the phosphorylation of its substrates. This leads to the inhibition of downstream signaling pathways that are involved in cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
TFP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. TFP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, TFP has been shown to improve cardiac function by reducing myocardial infarct size and improving left ventricular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TFP in lab experiments is its selectivity for N'-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide. This allows researchers to investigate the specific role of this compound in various biological processes without affecting other signaling pathways. However, the use of TFP is not without limitations. TFP has relatively low solubility in aqueous solutions, which can make it difficult to use in cell-based assays. In addition, the potency of TFP can vary depending on the cell type and experimental conditions, which can make it difficult to compare results across different studies.
Zukünftige Richtungen
There are several future directions for research on TFP. One area of interest is the development of more potent and selective N'-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of this compound in other biological processes, such as immune function and metabolism. Finally, the development of new methods for delivering TFP to target tissues and cells could improve its efficacy and reduce its side effects.
Wissenschaftliche Forschungsanwendungen
TFP has been extensively used in scientific research to investigate the role of N'-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that this compound may be a potential target for cancer therapy. TFP has also been used to study the role of this compound in inflammation and cardiovascular diseases, as well as in the regulation of neuronal function and synaptic plasticity.
Eigenschaften
IUPAC Name |
N'-propan-2-yl-N-pyridin-3-yl-3-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3/c1-11(2)21-15(22-14-7-4-8-20-10-14)12-5-3-6-13(9-12)16(17,18)19/h3-11H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTRTTIIBSQWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



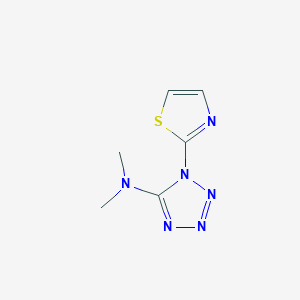
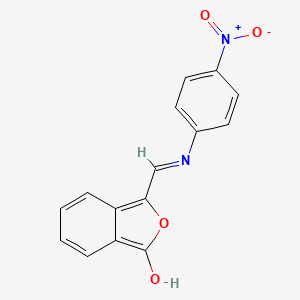
![methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B3126950.png)
![4-{[4-(trifluoromethoxy)anilino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3126951.png)
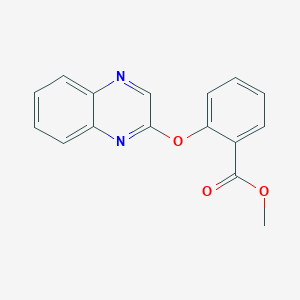
![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate](/img/structure/B3126971.png)
![[4-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B3126998.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone](/img/structure/B3127005.png)
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}-N-[(dimethylamino)methylene]urea](/img/structure/B3127011.png)
![5-(Trifluoromethyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyridinecarbonitrile](/img/structure/B3127013.png)
